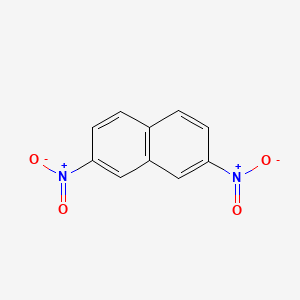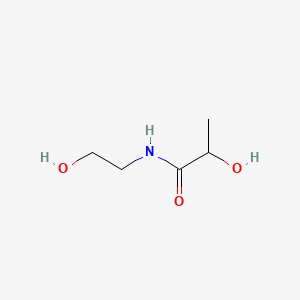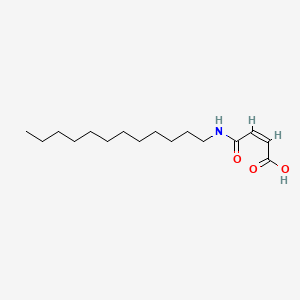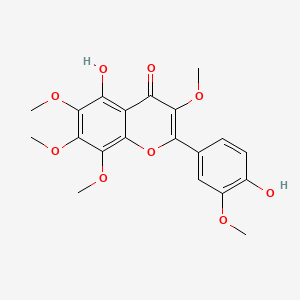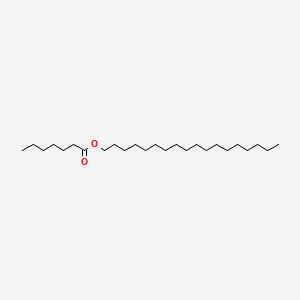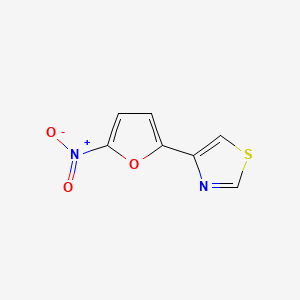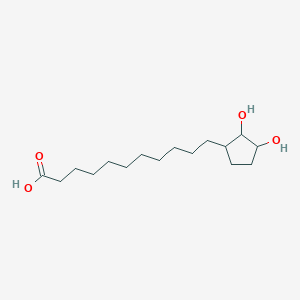
2,3-Dihydroxycyclopentaneundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxycyclopentaneundecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Chelation Therapy
2,3-Dihydroxybenzoic acid has been evaluated for its potential as an orally effective iron-chelating drug in patients with β-thalassaemia major. The substance has shown to increase iron excretion significantly in patients, suggesting its role in managing iron overload conditions. The chelation was highly specific for iron, and the drug was well tolerated, indicating its potential therapeutic value. However, further evaluation is warranted to fully understand its role and efficacy in treating iron overload (C. Peterson et al., 1976).
A one-year double-blind study of 2,3-dihydroxybenzoic acid (2,3-DHB) was conducted in patients with beta-thalassemia major. The study evaluated the efficacy and safety of 2,3-DHB in terms of retardation of iron accumulation and found no signs of drug toxicity. Although the results were promising, further studies are required to define the role of 2,3-DHB in the treatment of iron-overload (C. Peterson et al., 1979).
2. Dental Applications
Studies have explored the use of doxycycline-loaded nanospheres in the treatment of periodontitis in diabetic patients. These nanospheres show potential as an adjunct to mechanical debridement in therapy, offering benefits in deep pockets, improving cytokine profiles, and reducing periodontal pathogen levels. This indicates a promising application of such compounds in dental health, specifically for diabetic patients with chronic periodontitis (Giovana Lecio et al., 2019).
3. Metabolism and Nutrition
Research into the metabolic footprint of diabetes has shown the potential of metabolomics in identifying deregulated metabolites associated with the disease. This includes studying the concentrations of unique small molecules in blood, which could lead to the detection of diabetes-related complications under sub-clinical conditions in the general population. Such findings highlight the potential of metabolomics in understanding and managing diabetes (K. Suhre et al., 2010).
Eigenschaften
CAS-Nummer |
6938-15-4 |
|---|---|
Produktname |
2,3-Dihydroxycyclopentaneundecanoic acid |
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
11-(2,3-dihydroxycyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H30O4/c17-14-12-11-13(16(14)20)9-7-5-3-1-2-4-6-8-10-15(18)19/h13-14,16-17,20H,1-12H2,(H,18,19) |
InChI-Schlüssel |
NHWAOBNJSBDJAL-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Kanonische SMILES |
C1CC(C(C1CCCCCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
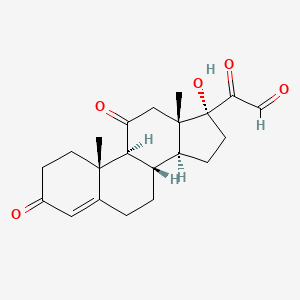
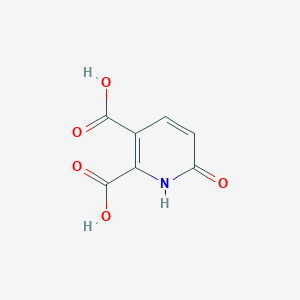


![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
